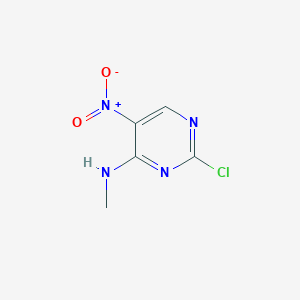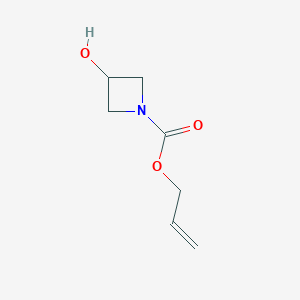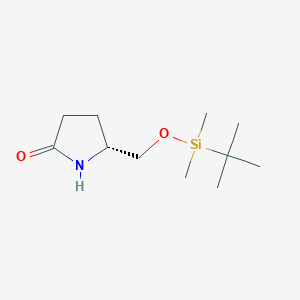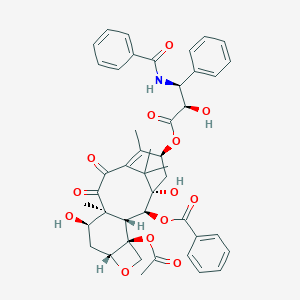
4-Phenylpyridine-2,3-diamine
Descripción general
Descripción
4-Phenylpyridine-2,3-diamine is a chemical compound with the empirical formula C11H11N3 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of 4-Phenylpyridine-2,3-diamine involves a series of reactions. A new triphenylpyridine-containing aromatic diamine monomer named 4-phenyl-2,6-bis (4-aminophenyl) pyridine was successfully synthesized . A series of polyimides (PIs) with triphenylpyridine moieties were prepared from the newly synthesized diamine monomer via a one-step polymerization with oxydiphthalicanhydride .Molecular Structure Analysis
The molecular weight of 4-Phenylpyridine-2,3-diamine is 185.23 . The empirical formula (Hill Notation) is C11H11N3 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
4-Phenylpyridine-2,3-diamine is a solid at room temperature . It has a molecular weight of 185.23 .Aplicaciones Científicas De Investigación
Polyimide Synthesis and Material Properties
4-Phenylpyridine-2,3-diamine derivatives have been utilized in the synthesis and characterization of aromatic polyimides, a type of polymer known for its high thermal stability and excellent mechanical properties. A specific derivative, 4-phenyl-2,6-bis(4-aminophenyl)pyridine, was synthesized and used to prepare a series of polyimides. These polyimides exhibited excellent solubility, amorphous nature, and the ability to form transparent, flexible films. They showcased high thermal stability with significant glass-transition temperatures and were noted for their robust mechanical properties, making them suitable for high-performance applications (Gu et al., 2015).
Spectroscopic Properties and Structural Analysis
Derivatives of 4-Phenylpyridine-2,3-diamine have been the subject of spectroscopic and structural studies. For instance, derivatives of 4-benzoylpyridine have been synthesized and their crystal structures, along with their spectroscopic and thermodynamic properties, were comprehensively elucidated. These studies used various methods such as solid-state IR-spectroscopy, UV-spectroscopy, and quantum chemical calculations, contributing valuable insights into the electronic structure and properties of these compounds (Kolev et al., 2009).
Sensing Applications
4-Phenylpyridine-2,3-diamine complexes have been investigated for their potential in sensing applications, particularly in the detection and visualization of intracellular molecules such as nitric oxide (NO). These complexes, when used as sensors, exhibited specific reactivity and changes in emission properties upon interaction with NO, showcasing their potential for use in biological and chemical sensing technologies. The noncytotoxic nature and effective cellular uptake of these complexes further support their applicability in live cell imaging and medical diagnostics (Law et al., 2014).
Applications in Polymer Science
The aromatic diamine derivatives of 4-Phenylpyridine-2,3-diamine have been utilized in creating high-performance polymers with significant industrial applications. These polymers, characterized by their thermal stability, mechanical strength, and optical properties, demonstrate the versatility and potential of 4-Phenylpyridine-2,3-diamine in the development of advanced materials (Li et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
4-phenylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-9(6-7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFHNHKOJTDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603253 | |
| Record name | 4-Phenylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyridine-2,3-diamine | |
CAS RN |
1203569-32-7 | |
| Record name | 4-Phenylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)










